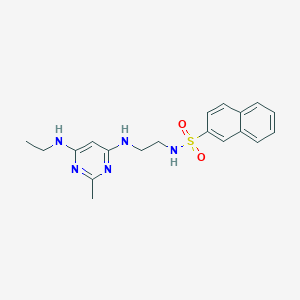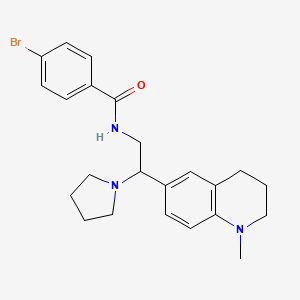
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide is a synthetic organic compound known for its unique chemical structure and wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound's intricate structure features multiple functional groups, contributing to its versatility and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide typically involves multi-step chemical reactions. The process often starts with the preparation of the naphthalene-2-sulfonamide backbone, followed by the introduction of the ethylamino and methylpyrimidinyl groups through carefully controlled reactions. Common reagents include ethylamine, methylpyrimidine derivatives, and sulfonyl chloride compounds, with conditions such as controlled temperatures, specific solvents, and catalysts to ensure optimal yields and purity.
Industrial Production Methods: In an industrial context, large-scale production of this compound follows a similar synthetic route but emphasizes efficiency and scalability. Industrial processes often employ continuous flow reactors, automated systems for precise reagent delivery, and in-line monitoring for quality control, ensuring consistent production standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The compound undergoes oxidation reactions, typically with oxidizing agents like potassium permanganate, resulting in the formation of sulfoxide or sulfone derivatives. Reduction reactions, often using reducing agents such as lithium aluminum hydride, can yield amine derivatives.
Substitution: N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide participates in nucleophilic substitution reactions, where the naphthalene ring can be functionalized with various substituents.
Addition: The compound can undergo addition reactions with electrophiles, particularly at the ethylamino and pyrimidinyl nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Sulfone and sulfoxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized naphthalene derivatives with various substituents.
Scientific Research Applications
Chemistry: N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide is used as an intermediate in the synthesis of complex organic molecules, serving as a building block for further chemical modifications.
Biology: In biological research, the compound is studied for its interactions with biomolecules and its potential as a tool for probing cellular mechanisms.
Medicine: Pharmaceutical applications include investigating its potential as a therapeutic agent, particularly in targeting specific biological pathways related to diseases.
Industry: In industry, this compound finds use in the synthesis of advanced materials, dyes, and as a component in specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets and pathways. Its structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. The naphthalene-2-sulfonamide group is known to interact with sulfonamide-binding sites, while the pyrimidine moiety may be involved in hydrogen bonding and hydrophobic interactions with the target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-((4-amino-2-methylpyrimidin-6-yl)amino)ethyl)naphthalene-2-sulfonamide
N-(2-((6-(methylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide
Uniqueness: Compared to similar compounds, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide stands out due to the presence of the ethylamino group, which may confer unique electronic properties and reactivity profiles. This distinct structure can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-3-20-18-13-19(24-14(2)23-18)21-10-11-22-27(25,26)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12-13,22H,3,10-11H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMRLCLAYQIUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2796285.png)
![2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2796287.png)
![2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2796289.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2796291.png)

![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2796293.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/new.no-structure.jpg)
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2796298.png)
![3-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2796300.png)
![N'-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetyl}-3-(dimethylamino)benzohydrazide](/img/structure/B2796301.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate](/img/structure/B2796305.png)

